1-Chloro-4-(chloromethyl)naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

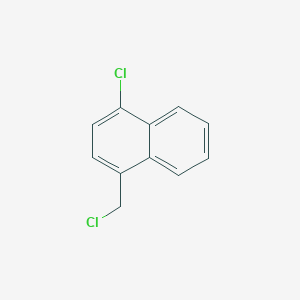

1-Chloro-4-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another hydrogen atom is replaced by a chloromethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Wirkmechanismus

Mode of Action

As a chlorinated hydrocarbon, 1-Chloro-4-(chloromethyl)naphthalene might undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) would attack the carbon atom bonded to the chlorine, leading to the replacement of the chlorine atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloromethyl)naphthalene can be synthesized through several methods. One common method involves the chlorination of naphthalene using formaldehyde or paraformaldehyde in the presence of concentrated hydrochloric acid and a catalyst. The reaction mixture is stirred and heated to a specific temperature, followed by cooling, separation, and purification to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes. The use of quaternary ammonium salts and non-cationic surfactants as catalysts can enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4-(chloromethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of naphthylmethyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed:

Substitution Reactions: Products include naphthylmethyl amines, ethers, and esters.

Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

Reduction Reactions: Products include naphthylmethyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(chloromethyl)naphthalene has several applications in scientific research:

Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

1-Chloronaphthalene: A monochlorinated derivative of naphthalene, used as a solvent and biocide.

2-Chloronaphthalene: Another isomer of chloronaphthalene with similar applications.

1-Bromonaphthalene: A brominated derivative used in organic synthesis and as a solvent.

1-Fluoronaphthalene: A fluorinated derivative used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 1-Chloro-4-(chloromethyl)naphthalene is unique due to the presence of both a chlorine atom and a chloromethyl group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its monochlorinated counterparts .

Biologische Aktivität

1-Chloro-4-(chloromethyl)naphthalene (CAS No. 50265-01-5) is a chlorinated naphthalene derivative that has garnered attention for its potential biological activities. This compound's structural features suggest possible interactions with various biological systems, leading to diverse pharmacological applications.

This compound is characterized by the following properties:

- Molecular Formula : C₁₁H₈Cl₂

- Molecular Weight : 235.09 g/mol

- IUPAC Name : this compound

- Chemical Structure : The compound consists of a naphthalene ring substituted with chlorine and chloromethyl groups, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their antifungal activity, revealing that certain modifications enhanced their effectiveness against fungal pathogens. For instance, compounds derived from this naphthalene structure showed promising results in inhibiting the growth of Candida species, with minimum inhibitory concentrations (MIC) indicating potent antifungal properties .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been assessed using various human cell lines. In vitro studies indicated that while the compound exhibits antimicrobial activity, it also presents a risk of cytotoxicity at higher concentrations. Specifically, it was found to cause significant toxicity in human monocytic leukemia cells (THP-1), necessitating further investigation into its safety profile .

The biological activity of this compound can be linked to its ability to interact with cellular targets. Preliminary studies suggest that the compound may disrupt cellular membranes or interfere with metabolic pathways in microorganisms, leading to cell death. Additionally, its lipophilicity enhances its ability to penetrate biological membranes, facilitating its action .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituent positioning on the naphthalene ring. Variations in chlorine substitution patterns significantly affect biological activity. For example, compounds with additional electron-withdrawing groups demonstrated increased potency against specific microbial strains .

Case Study 1: Antifungal Efficacy

In a comparative study, several naphthalene derivatives were tested against Candida albicans. The results indicated that this compound derivatives exhibited superior antifungal activity compared to traditional antifungal agents such as fluconazole. The most active compound showed an MIC of 16 µg/mL, highlighting its potential as a therapeutic alternative .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on THP-1 cells exposed to varying concentrations of this compound. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 25 µM to 50 µM. These findings underscore the need for careful evaluation of dosage in therapeutic applications .

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₈Cl₂ |

| Molecular Weight | 235.09 g/mol |

| Antifungal MIC (e.g., Candida albicans) | 16 µg/mL |

| Cytotoxicity IC50 (THP-1 cells) | 25 - 50 µM |

| Mechanism of Action | Membrane disruption; metabolic interference |

Eigenschaften

IUPAC Name |

1-chloro-4-(chloromethyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFWKWBXGOGJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.